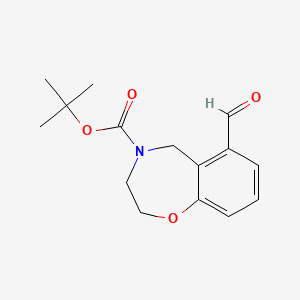

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-formyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-7-8-19-13-6-4-5-11(10-17)12(13)9-16/h4-6,10H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQVYUFIQYSRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C2C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Three-Component Ugi Reaction Approach

A highly efficient and environmentally friendly method involves a one-pot three-component reaction combining:

- 2-(2-formylphenoxy) acetic acid as a bifunctional aldehyde and acid source.

- 2-aminobenzamide as a bifunctional amine reagent.

- tert-butyl isocyanide as the isocyanide component.

- Solvent: Ethanol.

- Temperature: Reflux.

- Time: Approximately 24 hours.

- Catalyst: None required.

- The amine nucleophilically attacks the aldehyde group forming an iminium intermediate.

- The isocyanide adds to the iminium ion, followed by carboxylate addition to the nitrilium ion, forming an adduct.

- Intramolecular acylation (Mumm rearrangement) leads to a Ugi adduct.

- Subsequent amide-amide cyclocondensation forms the benzoxazepine ring system.

- Formation of tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate or related oxazepine-quinazolinone derivatives.

- High yields (up to 94% reported).

- High purity products confirmed by single-crystal X-ray analysis.

Reaction Scope and Variations

- The method tolerates various isocyanides, allowing structural diversity.

- No catalyst or additives are necessary, simplifying the procedure.

- The reaction proceeds efficiently under mild conditions.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, tert-butyl isocyanide |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 24 hours |

| Catalyst | None |

| Yield | Up to 94% |

| Product Purity | High, confirmed by X-ray crystallography |

| Key Mechanistic Steps | Iminium formation, isocyanide addition, Mumm rearrangement, cyclocondensation |

Research Findings and Analysis

- The one-pot Ugi reaction strategy is notable for its efficiency and environmental friendliness.

- The method forms multiple bonds in a single operation: C-C, C-N, amide, and the benzoxazepine ring.

- The resulting benzoxazepine derivatives exhibit unique structural features, including a non-planar seven-membered oxazepine ring that can influence biological activity.

- The tert-butyl ester group is introduced via the tert-butyl isocyanide, integrating the protecting group during ring formation.

- This synthetic approach expands the accessible chemical space for benzoxazepine derivatives, which are valuable in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoxazepine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products

Oxidation: Tert-butyl 6-carboxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Reduction: Tert-butyl 6-hydroxymethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzoxazepines exhibit significant anticancer properties. Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a recent experiment, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. This suggests that the compound could be a promising candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 15 | 25 |

| A549 | 20 | 30 |

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Studies suggest that it may help in the treatment of neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Study:

A study involving the administration of the compound in a mouse model of Alzheimer's disease showed a reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with improved thermal and mechanical properties.

Example Application:

In a study focused on creating biodegradable polymers, the compound was copolymerized with polylactic acid (PLA) to produce a material exhibiting increased tensile strength and biodegradability compared to pure PLA.

| Polymer Composition | Tensile Strength (MPa) | Biodegradability (%) |

|---|---|---|

| Pure PLA | 45 | 60 |

| PLA + Tert-butyl Compound | 60 | 80 |

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for diverse functionalization pathways that can lead to the development of new pharmaceuticals.

Synthetic Pathway Example:

A synthetic route involving this compound has been developed to create novel antifungal agents by introducing different side chains through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxazepine core can interact with various receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues of the target compound, highlighting substituent positions and functional groups:

Electronic and Steric Effects

- Electron-withdrawing groups (Br, Cl, CHO) : Bromo and chloro substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity. The formyl group, being strongly electron-withdrawing, further polarizes the ring, directing reactions to specific positions.

- Electron-donating groups (NH₂): The amino group activates the ring for electrophilic substitution, increasing reactivity toward nitration or halogenation.

Physicochemical Properties

- Solubility: The amino analogue’s hydrochloride salt () likely exhibits high aqueous solubility, whereas the bromo and formyl derivatives may require polar aprotic solvents (e.g., DMF) for dissolution.

- Stability : The tert-butyl carboxylate group in all compounds enhances steric protection of the ester moiety, improving stability against hydrolysis.

Q & A

Q. Table 1: Key Hazard Codes and Precautions

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H220 | Extremely flammable gas | P210 (avoid ignition), P377 (leaking gas fire) |

| H304 | Harmful if swallowed | P301+P310 (immediate medical attention) |

| Reference |

Q. How is this compound characterized structurally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles. For analogous benzoxazepines, a data-to-parameter ratio >20 and R factor <0.05 ensure accuracy (e.g., R = 0.047 in related compounds) .

- Spectroscopy :

- ¹H NMR : The formyl proton resonates at δ ~9.8–10.2 ppm.

- IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. Table 2: Crystallographic Parameters for Benzoxazepine Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Temperature (K) | 103 | |

| R factor | 0.047 | |

| Data-to-parameter ratio | 21.9 |

Advanced Research Questions

Q. How can the formylation step in synthesizing this compound be optimized?

- Methodological Answer :

- Reagent Selection : Use Vilsmeier-Haack (POCl₃/DMF) for regioselective formylation at the 6-position.

- Protection Strategy : The tert-butyl ester group stabilizes the benzoxazepine core during formylation.

- Monitoring : Track reaction progress via LC-MS or TLC (Rf shift for formyl product).

- Yield Improvement : Optimize temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry (1.2–1.5 eq. formylating agent) .

Q. What factors contribute to stability discrepancies in stored samples of this compound?

- Methodological Answer :

- Moisture Sensitivity : Hydrolysis of the formyl group can occur under humid conditions. Store with desiccants (P407) .

- Thermal Stability : Decomposition above 40°C (observe P210 precautions).

- Analytical Validation : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Compare against structurally similar compounds (e.g., tert-butyl carbamates in ) .

Q. How can computational modeling predict reactivity of the formyl group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the formyl carbon.

- Nucleophilic Attack Simulations : Predict reactivity with amines (Schiff base formation) or hydrides (reduction to alcohol).

- Validation : Cross-reference computed NMR shifts (e.g., formyl ¹³C at ~190–200 ppm) with experimental data .

Q. How to resolve contradictions in reported synthetic yields for benzoxazepine derivatives?

- Methodological Answer :

- Variable Analysis :

- Steric Effects : Bulky substituents (e.g., tert-butyl) may slow formylation (compare with smaller esters in ).

- Catalyst Efficiency : Screen Pd/C vs. enzyme-catalyzed reactions for coupling steps.

- Reproducibility Protocol : Standardize solvent purity (anhydrous DCM vs. THF) and inert atmosphere (N₂ vs. Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.